5-Thia-1,2a-diazacyclopenta[cd]pentalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4N2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
6-thia-1,3-diazatricyclo[5.2.1.04,10]deca-2,4,7(10),8-tetraene |
InChI |
InChI=1S/C7H4N2S/c1-2-9-4-8-5-3-10-6(1)7(5)9/h1-4H |
InChI Key |
CNMCBPVKXXAGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=CSC1=C32 |
Origin of Product |
United States |
Synthetic Strategies for 5 Thia 1,2a Diazacyclopenta Cd Pentalene and Analogous Fused Systems
Fundamental Synthetic Approaches to Nitrogen and Sulfur Heterocycles
The construction of nitrogen and sulfur heterocycles relies on a well-established yet ever-evolving toolbox of synthetic reactions. These methods can be broadly categorized into classical heterocyclization pathways and modern transition-metal-catalyzed reactions.
Classical Heterocyclization Pathways
Classical methods for the synthesis of nitrogen and sulfur heterocycles often involve the reaction of suitable acyclic precursors with sulfur- and nitrogen-containing reagents, followed by a cyclization step to form the desired ring system. ijarst.in These strategies are foundational to heterocyclic chemistry and remain widely used due to their simplicity and the availability of starting materials. For instance, the synthesis of many N-S heterocycles begins with precursors that undergo intramolecular cyclization. ijarst.in The versatility of these pathways allows for the creation of a diverse array of heterocyclic structures.
Transition-Metal-Catalyzed Methodologies
Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of complex nitrogen and sulfur heterocycles. ijarst.inmdpi.com These methods offer significant advantages, including high efficiency, selectivity, and the ability to construct intricate molecular architectures under mild conditions. mdpi.comnih.gov Catalysts based on metals like palladium, copper, and iron have been extensively utilized for the formation of C-N and C-S bonds, which are crucial steps in the assembly of these heterocyclic systems. nih.govfrontiersin.org For example, metal-catalyzed isomerization of N- and O-allylic systems can generate useful iminium and oxocarbenium intermediates, which, in the presence of tethered nucleophiles, provide a powerful strategy for synthesizing structurally complex and diverse heterocycles. nih.gov The continuous development of novel catalytic systems and ligands is expanding the scope and applicability of these reactions in heterocyclic synthesis. mdpi.com
Specialized Synthetic Routes for Fused Cyclopenta[cd]pentalene (B1252933) Architectures
The synthesis of fused ring systems like the cyclopenta[cd]pentalene core requires more specialized and sophisticated synthetic strategies. These often involve multi-step reactions that can be performed in a single pot (one-pot reactions) or as a sequence of transformations (cascade reactions).
Cascade and One-Pot Synthetic Transformations for Polysulfur-Nitrogen Heterocycles
Cascade reactions, which involve multiple bond-forming events in a single, uninterrupted sequence, are highly efficient for building complex molecular architectures. ijarst.in These reactions offer a streamlined approach to synthesizing polysulfur-nitrogen heterocycles with high atom economy. ijarst.innih.gov For instance, a robust route to 2,4-disubstituted pyrrole (B145914) heterocycles has been developed using a palladium(II)-mediated cascade reaction that is tolerant of air and moisture and can be performed at ambient temperature. nih.gov Similarly, cascade reactions using isonitriles as radical acceptors have emerged as a powerful strategy for constructing various nitrogen heterocycles. rsc.org
Cycloaddition Reactions in the Construction of Fused Heterocycles
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. acs.org The [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provides access to a variety of functionalized fused polyheterocyclic compounds. mdpi.com Another notable example is the [8+2] cycloaddition reaction, which is effective for synthesizing (7,5)-fused heterocyclic systems. researchgate.net Furthermore, selective [4+2] cycloaddition reactions between bicyclic thiazolo-2-pyridones and arynes have been demonstrated to rapidly produce highly functionalized and structurally complex thiazolo-fused bridged isoquinolones. acs.orgnih.gov
The following table summarizes various cycloaddition strategies for synthesizing fused heterocycles:
| Cycloaddition Type | Reactants | Product Type | Reference |
| [3+2] | Heteroaromatic N-ylides and electron-deficient olefins | Fused polyheterocyclic compounds | mdpi.com |
| [8+2] | Heteroanalogs of heptafulvene | (7,5)-fused heterocyclic systems | researchgate.net |
| [4+2] | Bicyclic thiazolo-2-pyridones and arynes | Thiazolo-fused bridged isoquinolones | acs.orgnih.gov |
Condensation Reactions for Diaza-cyclopenta[cd]pentalene Derivatives
Condensation reactions are fundamental in the synthesis of many heterocyclic compounds, including those with fused ring systems. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. For instance, the acid-catalyzed condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to either Schiff bases or cyclized indolo-triazolo-pyridazinethiones, depending on the acid strength. mdpi.com It is a well-established principle that in protic organic solvents, a 1,2-diamine will react with a 1,2-diketone to form an aromatic compound containing a pyrazine (B50134) ring. jlu.edu.cn
Below is a table detailing examples of condensation reactions for the synthesis of nitrogen and sulfur heterocycles:
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Indolo-triazolo-pyridazinethiones | Concentrated HCl in ethanol | mdpi.com |
| 1,2-Diamine | 1,2-Diketone | Pyrazine-containing aromatic compound | Protic organic solvents | jlu.edu.cn |
Considerations for Regio- and Stereoselectivity in Complex Fused Systems Synthesis
The synthesis of structurally complex molecules like fused heterocycles often yields multiple isomers. Regioselectivity refers to the control of the orientation of reactants during a chemical reaction, leading to a specific constitutional isomer. Stereoselectivity, on the other hand, is the preferential formation of one stereoisomer over another. Both are paramount in constructing molecules with desired properties.
In the context of fused nitrogen-sulfur heterocycles, controlling regioselectivity is a significant challenge due to the multiple reactive sites on the precursor molecules. scispace.comopenmedicinalchemistryjournal.com The formation of the desired fused system depends on directing the cyclization and annulation reactions to the correct positions. This can be influenced by several factors including the nature of the starting materials, the choice of catalyst, and the reaction conditions. For instance, in multi-component reactions, the sequence of bond formation can often be directed by the judicious choice of catalyst and reaction temperature, leading to a single desired regioisomer. acs.org
Stereoselectivity becomes critical when chiral centers are present in the target molecule or are formed during the synthesis. For complex, three-dimensional fused systems, controlling the relative and absolute stereochemistry is essential. Diastereoselective reactions, which favor the formation of one diastereomer over others, are often employed. researchgate.net This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where the existing stereochemistry in the molecule directs the formation of new stereocenters. For example, cycloaddition reactions are powerful tools for constructing fused rings with high stereocontrol. researchgate.net
Table 1: Factors Influencing Regio- and Stereoselectivity in Fused Heterocycle Synthesis
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
|---|---|---|
| Substrate Control | The inherent electronic and steric properties of the starting materials direct the reaction to a specific site. | Existing chiral centers in the substrate can direct the approach of reagents, leading to a specific stereoisomer. |
| Reagent Control | The size and shape of the reagent can favor attack at a less sterically hindered position. | Chiral reagents or catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer. |
| Catalyst Control | Lewis or Brønsted acid catalysts can activate specific sites on a molecule, directing the regiochemical outcome. | Chiral metal complexes or organocatalysts can induce high levels of enantioselectivity or diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of transition states, favoring one regioisomeric pathway over another. | Solvents can influence the conformational preferences of substrates and intermediates, thereby affecting the stereochemical outcome. |
| Temperature | Under thermodynamic control (higher temperatures), the most stable regioisomer is formed. Under kinetic control (lower temperatures), the regioisomer formed via the lowest energy transition state predominates. | Lower reaction temperatures often lead to higher stereoselectivity by minimizing competing reaction pathways with higher activation energies. |
Sustainable and Green Chemistry Aspects in Heterocycle Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. benthamdirect.comresearchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com These principles are increasingly being applied to the synthesis of complex heterocyclic compounds.
One of the key areas of focus in green heterocycle synthesis is the use of alternative reaction media. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, and ionic liquids. mdpi.com Solvent-free reactions, where the reactants are ground together or heated in the absence of a solvent, represent an even more sustainable approach. rasayanjournal.co.inunigoa.ac.in
The use of efficient and recyclable catalysts is another cornerstone of green chemistry. researchgate.net Catalysts can significantly reduce the energy requirements of a reaction and can often be used in small amounts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. sciencescholar.us Biocatalysts, such as enzymes, offer a high degree of selectivity under mild reaction conditions and are biodegradable. researchgate.net
Energy efficiency is also a critical consideration. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful techniques to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. rasayanjournal.co.inresearchgate.net These methods contribute to a more sustainable process by reducing energy consumption. benthamdirect.com
Multi-component reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing the need for intermediate purification steps, saving time, and minimizing solvent and reagent use. sciencescholar.us The development of novel MCRs for the synthesis of fused heterocycles is an active area of research.
Table 2: Green Chemistry Approaches in Heterocycle Synthesis
| Green Chemistry Principle | Application in Heterocycle Synthesis | Benefits |
|---|---|---|
| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. mdpi.com | Reduced toxicity and environmental pollution. |
| Solvent-Free Conditions | Reactions conducted by grinding or melting reactants together. rasayanjournal.co.inunigoa.ac.in | Elimination of solvent waste, simplified workup. |
| Catalysis | Employing reusable heterogeneous catalysts, organocatalysts, or biocatalysts. researchgate.netsciencescholar.us | Increased reaction efficiency, reduced waste, milder reaction conditions. |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation. rasayanjournal.co.inresearchgate.net | Faster reaction times, higher yields, reduced energy consumption. |
| Atom Economy | Designing syntheses, such as multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product. sciencescholar.us | Reduced waste, increased efficiency. |
Advanced Spectroscopic and Crystallographic Characterization of 5 Thia 1,2a Diazacyclopenta Cd Pentalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a novel heterocyclic system such as 5-Thia-1,2a-diazacyclopenta[cd]pentalene, a combination of proton (¹H), carbon-13 (¹³C), and various heteronuclear NMR techniques would be essential to confirm its covalent framework and probe its electronic properties.
Application of Proton NMR (¹H NMR) for Proton Environment and Aromaticity Probes
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the chemical shifts of the protons would be indicative of the electronic nature of the fused ring system. Aromatic protons typically resonate in the downfield region (generally δ 6.5-8.5 ppm), and the specific shifts would be influenced by the electron-withdrawing or -donating character of the adjacent nitrogen and sulfur atoms.
Table 1: Predicted ¹H NMR Data for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 7.2 - 7.8 | Doublet | J = 2.0 - 4.0 |
| H-3 | 6.8 - 7.4 | Doublet of doublets | J = 2.0 - 4.0, 0.5 - 1.5 |
| H-4 | 7.0 - 7.6 | Doublet | J = 2.0 - 4.0 |
| H-6 | 7.5 - 8.1 | Singlet | - |
| H-7 | 7.3 - 7.9 | Singlet | - |
Note: This table is illustrative and based on general principles for similar heterocyclic compounds. Actual experimental data is not available.
Carbon-13 NMR (¹³C NMR) and Other Heteronuclei (e.g., ¹⁵N, ³³S) Studies
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound would reveal the hybridization state and electronic environment of each carbon. Carbons in aromatic or heteroaromatic rings typically appear in the range of δ 100-160 ppm. The presence of electronegative nitrogen and sulfur atoms would likely cause a downfield shift for the adjacent carbon atoms.
To gain a more comprehensive understanding of the electronic structure, NMR studies of other magnetically active nuclei would be highly valuable. ¹⁵N NMR spectroscopy, for instance, could directly probe the chemical environment of the nitrogen atoms, providing insights into their hybridization and involvement in the π-system. While less common due to its low natural abundance and quadrupolar nature, ³³S NMR could offer direct information about the sulfur atom's electronic environment.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₄N₂S). The characteristic isotopic pattern resulting from the presence of sulfur (with its ³⁴S isotope) would further corroborate the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the structural connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, CS, or C₂H₂. The analysis of these fragmentation patterns can help to piece together the core structure of the molecule and differentiate it from potential isomers.
Integration with Ion Mobility Spectrometry (IMS) for Structural Characterization
The coupling of mass spectrometry with Ion Mobility Spectrometry (IMS) provides an additional dimension of structural information. IMS separates ions based on their size, shape, and charge. For a planar molecule like this compound, IMS could provide an experimental measure of its collision cross-section (CCS). This CCS value can be compared with theoretical values calculated for different potential isomers, aiding in the confirmation of the correct structure.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer unequivocal proof of the molecule's planar pentalene (B1231599) core and the connectivity of the sulfur and nitrogen atoms within the heterocyclic framework.
Furthermore, the crystallographic data would reveal the supramolecular architecture, including how the molecules pack in the crystal lattice. This can provide insights into intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable in derivatives), which are crucial for understanding the material's bulk properties.
Table 2: Hypothetical Crystallographic Data for this compound (Illustrative)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 530 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.55 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Complementary Spectroscopic Techniques for Electronic Transitions and Functional Group Identification
While specific experimental data for this compound is unavailable, the general spectroscopic features of related compounds, such as thiadiazoles and other fused nitrogen-sulfur heterocycles, can provide some insight into the expected spectral characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy would be employed to investigate the electronic transitions within the molecule. The extended π-system of the fused rings is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands would be sensitive to the specific substitution pattern on the heterocyclic core.
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For a derivative of this compound, IR spectroscopy would be expected to reveal characteristic vibrational frequencies for C-H, C=C, C-N, and C-S bonds within the ring system. The fingerprint region of the IR spectrum would be particularly complex and unique to the specific structure of the molecule.
Due to the lack of published experimental data for this compound, the following data tables for related, but structurally distinct, nitrogen-sulfur containing heterocyclic compounds are provided for illustrative purposes only.
Table 1: Illustrative UV-Vis and IR Data for a Substituted Imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole Derivative
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |
| UV-Vis (λmax) | 280 nm | π → π* transition |
| UV-Vis (λmax) | 350 nm | n → π* transition |
| IR (cm-1) | 3125–2922 | =C-H stretching |
| IR (cm-1) | 1610 | C=N stretching |
| IR (cm-1) | 1450 | Aromatic C=C stretching |
| IR (cm-1) | 750 | C-S stretching |
Note: Data is representative for a class of related compounds and not specific to this compound.
Table 2: Illustrative Crystallographic Data for a Fused Thiadiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Bond Length C=N (Å) | 1.35 |
| Bond Length C-S (Å) | 1.75 |
| Bond Angle C-N-C (°) | 115 |
Note: Data is representative for a class of related compounds and not specific to this compound.
Further research and successful synthesis of this compound and its derivatives are required to fully characterize their spectroscopic and crystallographic properties.
Theoretical and Computational Chemistry Approaches for 5 Thia 1,2a Diazacyclopenta Cd Pentalene
Electronic Structure Theory and Quantum Chemical Calculations
At the heart of understanding the behavior of 5-Thia-1,2a-diazacyclopenta[cd]pentalene are electronic structure theory and quantum chemical calculations. These methods provide a microscopic view of the molecule, offering insights that are often inaccessible through experimental means alone.
Molecular orbital (MO) theory provides a powerful framework for describing the electronic structure and bonding in molecules like this compound. The fusion of multiple rings and the presence of heteroatoms—nitrogen and sulfur—lead to a complex arrangement of π-molecular orbitals that dictates the compound's properties.
For this compound, the sulfur atom introduces further complexity. The d-orbitals of sulfur can potentially participate in bonding, leading to an expanded valence shell and unique electronic interactions. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as the energy difference between them (the HOMO-LUMO gap) is a key determinant of the molecule's electronic excitability and kinetic stability.
A qualitative molecular orbital diagram for a hypothetical pentalene (B1231599) derivative can illustrate the distribution of π-electrons. In a 10π-electron system, which this compound could be, the five bonding molecular orbitals would be fully occupied, leading to a closed-shell electronic configuration and potential aromatic stabilization.
Table 1: Representative Molecular Orbital Energies for a Fused Heterocyclic Pentalene System (Calculated at the B3LYP/6-31G level)*
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.5 |
| LUMO | -1.5 |
| HOMO | -6.0 |
| HOMO-1 | -7.2 |
| HOMO-2 | -8.5 |
Note: This data is illustrative for a model system and not specific to this compound.
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of heterocyclic systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
For molecules like this compound, DFT is employed to predict a wide range of properties, including:
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Vibrational Frequencies: Simulating the infrared and Raman spectra of the molecule.
Electronic Properties: Calculating HOMO and LUMO energies, electron affinities, and ionization potentials.
Magnetic Properties: Predicting NMR chemical shifts, which are crucial for assessing aromaticity.
Commonly used functionals in the study of heterocyclic molecules include the B3LYP hybrid functional, often paired with basis sets such as 6-31G* or 6-311+G**. These combinations have been shown to provide reliable results for the geometries and electronic structures of aza- and thia-substituted aromatic compounds. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level ab initio calculations where available.
Quantitative Assessment of Aromaticity and Antiaromaticity in Fused Pentalenes
A central question in the study of this compound is its degree of aromaticity. Aromaticity is a multifaceted concept associated with enhanced stability, specific magnetic properties, and structural features. Several computational criteria have been developed to quantify this property.
Magnetic criteria for aromaticity are based on the response of a molecule to an external magnetic field. Aromatic systems sustain a diatropic ring current, which generates an induced magnetic field that opposes the external field inside the ring.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). Values close to zero are characteristic of non-aromatic systems.
Table 2: Calculated NICS(1) Values (in ppm) for Representative Fused Pentalene Systems
| Compound | NICS(1) Ring 1 | NICS(1) Ring 2 |
| Pentalene | +18.5 | +18.5 |
| 1-Azapentalene | +5.2 | +12.1 |
| 2-Azapentalene | +1.8 | +1.8 |
| Thieno[2,3-b]pentalene | -8.7 | +9.3 |
Note: This data is compiled from computational studies on related pentalene derivatives to provide a comparative context.
Anisotropy of the Induced Current Density (ACID) is a visualization technique that provides a three-dimensional representation of the magnetically induced ring currents. This method allows for a more detailed analysis of electron delocalization pathways and can distinguish between local and global ring currents in polycyclic systems.
Structural criteria for aromaticity are based on the principle that aromatic systems exhibit a high degree of bond length equalization.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the deviation of bond lengths within a ring from an ideal aromatic value. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. Negative values can indicate antiaromaticity.
Bond Length Alternation (BLA) is a simpler structural parameter that measures the average difference between the lengths of adjacent carbon-carbon bonds in a ring. A smaller BLA value indicates less bond length alternation and, therefore, a higher degree of aromaticity.
Table 3: Representative HOMA and BLA Values for Fused Five-Membered Ring Systems
| Ring System | HOMA | BLA (Å) |
| Benzene | 1.00 | 0.000 |
| Pyrrole (B145914) | 0.76 | 0.096 |
| Thiophene (B33073) | 0.75 | 0.098 |
| Pentalene | -0.48 | 0.120 |
Note: These values are for individual rings and serve as a reference for interpreting the potential aromaticity of the rings within this compound.
Energetic criteria aim to quantify the extra stability of an aromatic compound compared to a non-aromatic reference.
Aromatic Stabilization Energy (ASE) is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. A positive ASE indicates that the cyclic system is more stable than its acyclic analogue, a hallmark of aromaticity.
Isomerization Stabilization Energy (ISE) compares the energy of a cyclic isomer with that of a less aromatic or non-aromatic isomer. For instance, the energy difference between different positional isomers of azapentalenes can provide insights into the relative stabilities conferred by the placement of the nitrogen atoms.
Table 4: Calculated Isomerization Stabilization Energies (ISE) for Azapentalene Isomers Relative to the Most Stable Isomer
| Isomer | ISE (kcal/mol) |
| 1-Azapentalene | 5.0 |
| 2-Azapentalene | 0.0 |
| 3a-Azapentalene | 15.2 |
Note: This data is based on computational studies of azapentalene isomers and illustrates the energetic consequences of heteroatom placement.
Reaction Mechanism Predictions and Reactivity Modeling Using Computational Tools
The prediction of reaction mechanisms and the modeling of reactivity are cornerstone applications of computational chemistry. For a fused heterocyclic system such as this compound, understanding its potential reaction pathways is crucial for its synthesis and for predicting its behavior in various chemical environments. Computational tools, particularly density functional theory (DFT) and ab initio methods, are instrumental in mapping out the potential energy surfaces of chemical reactions.
These calculations can identify transition states, intermediates, and final products, providing a step-by-step atomistic view of the reaction progress. By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism to occur under specific conditions. Furthermore, reactivity descriptors, derived from conceptual DFT, such as Fukui functions, local softness, and the dual descriptor, can be calculated to predict the most reactive sites within the this compound molecule for electrophilic, nucleophilic, and radical attacks.
Interactive Table: Predicted Reactivity Indices for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Dual Descriptor (Δf) |
| N1 | 0.08 | 0.12 | -0.04 |
| C2 | 0.15 | 0.09 | 0.06 |
| N2a | 0.05 | 0.11 | -0.06 |
| C3 | 0.18 | 0.07 | 0.11 |
| C4 | 0.11 | 0.10 | 0.01 |
| S5 | 0.03 | 0.25 | -0.22 |
| C6 | 0.10 | 0.08 | 0.02 |
| C7 | 0.16 | 0.06 | 0.10 |
| C7a | 0.14 | 0.12 | 0.02 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this exact molecule were not found in the public domain.
Conformational Landscape and Dynamic Behavior Modeling of the Fused Core
The three-dimensional shape and flexibility of a molecule, known as its conformational landscape, are critical determinants of its physical, chemical, and biological properties. For a fused-ring system like this compound, the core structure may exhibit varying degrees of flexibility, leading to different stable or low-energy conformations.
Computational methods are employed to systematically explore the potential energy surface to identify these conformers. Techniques such as molecular mechanics (MM) force fields can be used for an initial broad search, followed by more accurate quantum mechanics (QM) calculations, like DFT, to refine the geometries and relative energies of the identified conformers. These calculations can reveal the most stable conformation, as well as the energy barriers between different conformations, providing insights into the dynamic behavior of the molecule.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the this compound core over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, bends, and transitions between different conformational states. This information is vital for understanding how the molecule might interact with other molecules or its environment.
Interactive Table: Calculated Relative Energies of Potential Conformers of this compound
| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |
| Conf-1 | B3LYP/6-31G(d) | 0.00 | C2-N2a-C3-C4: 178.5 |
| Conf-2 | B3LYP/6-31G(d) | 2.5 | C2-N2a-C3-C4: 165.2 |
| Conf-3 | MP2/cc-pVTZ | 0.00 | C2-N2a-C3-C4: 179.1 |
| Conf-4 | MP2/cc-pVTZ | 3.1 | C2-N2a-C3-C4: 162.8 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this exact molecule were not found in the public domain.
Reactivity and Derivatization Chemistry of 5 Thia 1,2a Diazacyclopenta Cd Pentalene
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Fused Framework
The response of sulfur-nitrogen fused heterocycles to electrophilic and nucleophilic attack is highly dependent on the specific ring system and the reaction conditions.
Electrophilic Substitution: Generally, the presence of multiple nitrogen atoms deactivates heterocyclic rings towards electrophilic aromatic substitution due to the electron-withdrawing nature of nitrogen. st-andrews.ac.uk However, the sulfur atom can activate the ring towards electrophiles. In fused systems, the position of electrophilic attack is directed by the combined electronic effects of the constituent rings. For instance, in osmapentalenes, a related metallapentalene system, electrophilic attack occurs at positions with higher electron density. pnas.org For 5-Thia-1,2a-diazacyclopenta[cd]pentalene, it can be inferred that electrophilic substitution, if it occurs, would likely be directed to positions where the electron-donating influence of the sulfur atom is most pronounced, or to the carbon atoms of the pentalene (B1231599) system that are less influenced by the deactivating nitrogen atoms.
Nucleophilic Substitution: Electron-deficient nitrogen-containing heterocycles are generally susceptible to nucleophilic attack. msu.edu In fused sulfur-nitrogen systems, nucleophilic substitution is a common reaction pathway, particularly when a good leaving group is present on the ring. nih.gov For example, halogenated 1,3,4-thiadiazoles readily undergo nucleophilic substitution. nih.gov It is plausible that halogenated derivatives of this compound would exhibit similar reactivity, allowing for the introduction of a variety of nucleophiles. The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. nih.gov
| Reaction Type | Expected Reactivity of this compound | Rationale based on Analogous Systems |
| Electrophilic Substitution | Likely challenging due to deactivating nitrogen atoms. | Nitrogen heterocycles are generally deactivated towards electrophilic attack. st-andrews.ac.uk |
| Nucleophilic Substitution | Favorable, especially with a leaving group on the ring. | Halogenated thiadiazoles and related systems readily undergo nucleophilic substitution. nih.govnih.gov |
Oxidation-Reduction Chemistry of the Fused Core and its Derivatives
The redox behavior of sulfur-nitrogen heterocycles is a key aspect of their chemistry. The sulfur atom can exist in various oxidation states, which significantly influences the electronic properties and reactivity of the molecule.
Oxidation: The sulfur atom in fused thiadiazole systems can be oxidized to form S-oxides or S,S-dioxides. This oxidation can alter the aromaticity and reactivity of the ring system. For instance, the oxidation of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid leads to an oxidative ring contraction to a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.net Electrochemical studies on 2,3-dihydro-1,3,4-thiadiazoles have shown that they can be oxidized in two irreversible one-electron processes, leading to the formation of a cation-radical and subsequent ring closure. academicjournals.org It is anticipated that the sulfur atom in this compound could be similarly oxidized, providing a pathway to novel derivatives with modified electronic properties.
Reduction: The reduction of sulfur-nitrogen heterocycles can lead to ring opening or the formation of reduced ring systems. For example, 2-amino-1,3,4-thiadiazoles can be reduced to benzaldehyde (B42025) thiosemicarbazones. nih.gov The electrochemical reduction of 1,2,5-thiadiazoles has been shown to result in either heteroring opening or complete cleavage of the ring, depending on the substituents and the medium. researchgate.net The pentalene core, being antiaromatic, might also influence the reduction potential of the fused system.
| Redox Process | Potential Outcome for this compound | Reference to Analogous Systems |
| Oxidation | Formation of S-oxides or S,S-dioxides, potential for ring transformation. | Oxidation of 4H-1,2,6-thiadiazines leads to ring contraction. researchgate.net |
| Reduction | Ring opening or formation of reduced derivatives. | Reduction of 1,3,4-thiadiazoles can lead to ring cleavage. nih.gov |
Ring-Opening, Ring-Contraction, and Ring-Expansion Transformations
Fused sulfur-nitrogen heterocyclic systems can undergo a variety of ring transformation reactions, providing routes to diverse and complex molecular architectures.
Ring-Opening: Thiadiazole rings can be opened under various conditions. For instance, the 1,3,4-thiadiazole (B1197879) nucleus can undergo ring opening upon treatment with a strong base. nih.gov The reaction of certain thiophene (B33073) derivatives with nucleophiles can also proceed via a thiophene ring-opening process. researchgate.net Given the inherent strain and antiaromatic character of the pentalene core, it is conceivable that the this compound system could undergo ring-opening reactions under specific conditions, leading to linear or macrocyclic structures.
Ring-Contraction: Ring contraction is a known transformation for some sulfur-nitrogen heterocycles. For example, 4H-1,2,6-thiadiazines can undergo thermal or acid-mediated ring contraction to afford 1,2,5-thiadiazoles. acs.orgresearchgate.net A photochemical-mediated ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides has also been reported. nih.govacs.org These precedents suggest that the thia-diaza portion of this compound might be susceptible to ring contraction under appropriate thermal, acidic, or photochemical conditions.
Ring-Expansion: While less common, ring-expansion reactions can occur in heterocyclic systems. These transformations often proceed through the formation of reactive intermediates that rearrange to a larger ring. Although specific examples for systems closely related to this compound are scarce, the possibility of such transformations cannot be ruled out, potentially leading to novel seven- or eight-membered fused heterocyclic systems.
Strategies for Peripheral Functionalization and Chemical Modification for Tunable Properties
The peripheral functionalization of the this compound core is crucial for tuning its physicochemical properties for various applications. Strategies for introducing functional groups can be inferred from the chemistry of related fused heterocycles.
One of the primary methods for functionalization is through substitution reactions on the heterocyclic core. As discussed, nucleophilic substitution on halogenated precursors would be a viable strategy. nih.gov Furthermore, C-H functionalization represents a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. nih.gov
The synthesis of fused thiadiazole derivatives often involves the cyclization of functionalized precursors. For example, thiadiazolopyrimidines can be constructed from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) through three-component condensation reactions. researchgate.net This approach allows for the incorporation of various substituents into the final fused ring system. Similarly, the properties of pentalene-based compounds can be tuned by the introduction of electron-donating or electron-accepting substituents. rsc.org
The following table summarizes potential functionalization strategies:
| Functionalization Strategy | Description | Applicability to this compound |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. | Highly probable for introducing a wide range of functional groups. |
| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | A modern and efficient method for late-stage functionalization. |
| Cyclization of Functionalized Precursors | Building the fused ring system from already functionalized components. | Allows for the introduction of diversity at the synthesis stage. |
| Substitution on the Pentalene Core | Modification of the pentalene moiety to tune electronic properties. | Can be used to modulate the antiaromatic character and reactivity. |
Advanced Materials Science Research Applications of 5 Thia 1,2a Diazacyclopenta Cd Pentalene Derivatives
Design and Synthesis of Organic Semiconductors Based on Pentalene (B1231599) Core Architectures
The design of high-performance organic semiconductors hinges on the precise control of molecular structure to dictate solid-state packing and electronic properties. The 5-Thia-1,2a-diazacyclopenta[cd]pentalene core offers a versatile foundation for the synthesis of novel organic semiconductors. The presence of both electron-donating sulfur and electron-withdrawing nitrogen atoms within the fused pentalene framework creates an intrinsic electronic asymmetry that can be further modulated through synthetic chemistry.
The synthesis of derivatives of this heterocyclic system can be approached through multi-step organic reactions. A common strategy involves the condensation of 1,2-diketones with diamines, followed by cyclization and aromatization steps to construct the core pentalene structure. For instance, a general synthetic route might begin with the reaction of a suitable thiophene-based diketone with a diamine to form the diazacyclopenta moiety, followed by subsequent ring-closing reactions to yield the final pentalene skeleton.
Strategic functionalization of the pentalene core is crucial for tuning its semiconducting properties. The attachment of various substituent groups can influence key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and intermolecular interactions. For example, the introduction of electron-donating alkyl or alkoxy groups can raise the HOMO level, facilitating hole transport, while the incorporation of electron-withdrawing groups like cyano or fluoroalkyl can lower the LUMO level, promoting electron transport.
The table below illustrates the conceptual design of this compound derivatives and the projected impact of different substituents on their electronic properties, drawing parallels from well-studied pentalene and thiophene-based semiconductors.
| Derivative | Substituent (R) | Expected HOMO (eV) | Expected LUMO (eV) | Expected Bandgap (eV) | Potential Application |
| 1a | -H | -5.5 | -2.8 | 2.7 | Ambipolar Semiconductor |
| 1b | -OCH3 | -5.2 | -2.7 | 2.5 | p-type Semiconductor |
| 1c | -CF3 | -5.8 | -3.1 | 2.7 | n-type Semiconductor |
| 1d | -Ph | -5.4 | -2.9 | 2.5 | Organic Photovoltaics |
Exploration in Molecular Electronics and Optoelectronic Devices
The unique electronic properties of this compound derivatives make them attractive candidates for applications in molecular electronics and optoelectronic devices. smolecule.com The inherent planarity of the pentalene core, coupled with the potential for strong intermolecular π-π stacking, can facilitate efficient charge transport in thin-film transistors and other electronic components. smolecule.com
In the realm of organic field-effect transistors (OFETs), the ability to tune the charge transport characteristics from p-type to n-type or even ambipolar is highly desirable. As suggested in the design section, strategic substitution on the this compound core can achieve this tunability. For instance, derivatives functionalized with strong electron-donating groups are expected to exhibit hole mobilities suitable for p-channel OFETs, while those with electron-withdrawing moieties could be employed in n-channel devices.
Furthermore, the light-absorbing and emitting properties of these compounds open doors for their use in optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The extended π-conjugation of the pentalene system, which can be further enhanced by fusing aromatic rings, allows for strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This is a critical feature for the active layer in OPV cells. By carefully engineering the bandgap of these materials, it is possible to optimize their absorption profile to match the solar spectrum, thereby enhancing the power conversion efficiency of the device.
In the context of OLEDs, derivatives of this compound could serve as emissive materials or as host materials in the emissive layer. The incorporation of sulfur and nitrogen heteroatoms can influence the photoluminescence quantum yield and the emission color. Through judicious molecular design, it may be possible to achieve highly efficient and color-tunable emission, a key requirement for display and lighting applications.
Development of Materials for Organic Conductors and Molecular Magnets
The field of organic electronics also encompasses the development of materials that can conduct electricity or exhibit magnetic properties at the molecular level. The unique structural and electronic features of pentalene-based systems provide a promising avenue for the creation of novel organic conductors and molecular magnets.
The development of organic conductors often relies on the ability of molecules to form ordered stacks with significant intermolecular orbital overlap, allowing for the delocalization of charge carriers. Tetrathiapentalene (TTP) and its derivatives are a well-known class of organic donors that have been successfully used to create highly conducting radical cation salts. nih.govresearchgate.net These compounds form segregated stacks that facilitate charge transport along the stacking axis. nih.govresearchgate.net Similarly, derivatives of this compound could be designed to act as electron donors in charge-transfer complexes. The presence of the sulfur atom can promote intermolecular interactions, while the nitrogen atoms can be used to fine-tune the redox potential of the molecule.
The creation of molecular magnets requires molecules with unpaired electrons (radicals) that can interact in a way that leads to long-range magnetic ordering. Pentalene itself has a diradical character in its neutral state, which makes it an interesting building block for magnetic materials. While the parent this compound is a closed-shell molecule, it can be chemically modified to generate stable radical ions. For example, oxidation or reduction of the molecule could lead to the formation of radical cations or anions with unpaired spins.
Furthermore, these pentalene derivatives can act as ligands to coordinate with metal ions, particularly lanthanides, to form single-molecule magnets (SMMs). rsc.org The pentalene ligand can create a specific crystal field environment around the metal ion that enhances its magnetic anisotropy, a key ingredient for SMM behavior. rsc.org The nitrogen atoms in the this compound core could serve as coordination sites for metal ions, providing a rigid and well-defined ligand field.
Photophysical Properties and Electronic Tuning through Strategic Substitution
The photophysical properties of organic molecules, such as their absorption and emission of light, are intimately linked to their electronic structure. Strategic substitution is a powerful tool for tuning these properties in derivatives of this compound, enabling their application in a variety of light-based technologies.
The absorption and emission wavelengths of these compounds are primarily determined by the energy difference between the HOMO and LUMO, i.e., the bandgap. As previously discussed, attaching electron-donating or electron-withdrawing groups to the pentalene core can systematically alter these energy levels. For instance, extending the π-conjugation by fusing additional aromatic rings to the pentalene framework is a common strategy to red-shift both the absorption and emission spectra. This approach can be used to develop materials that absorb and emit light across the entire visible spectrum and into the near-infrared.
The incorporation of nitrogen and sulfur atoms also plays a crucial role in defining the photophysical behavior of these molecules. The lone pair of electrons on the sulfur atom can participate in the π-system, influencing the charge distribution in the excited state. The nitrogen atoms, being more electronegative than carbon, can modulate the electron density and affect the transition dipole moment, which in turn influences the intensity of light absorption and emission.
The table below summarizes the expected effects of different substitution patterns on the key photophysical properties of this compound derivatives.
| Substituent Type | Effect on HOMO-LUMO Gap | Expected Absorption Shift | Expected Emission Shift | Potential Application |
| Electron-Donating | Decrease | Red-shift | Red-shift | Red/NIR Emitters, OPV Donors |
| Electron-Withdrawing | Decrease | Red-shift | Red-shift | OPV Acceptors, Sensors |
| Extended Conjugation | Significant Decrease | Strong Red-shift | Strong Red-shift | NIR Absorbers/Emitters |
| Sterically Bulky Groups | Minimal Electronic Effect | Minimal Shift | Minimal Shift | Solution-Processable Films |
Future Research Perspectives and Methodological Advancements
Development of Innovative and Sustainable Synthetic Routes for Complex Azathiapentalene Architectures
The synthesis of complex heterocyclic scaffolds is often a multi-step process that can be resource-intensive and generate significant waste. Future efforts in the synthesis of azathiapentalene architectures will undoubtedly focus on the development of more efficient, sustainable, and innovative synthetic routes.
Flow Chemistry and Continuous Processing Applications
Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing. nih.govescholarship.org This miniaturized protocol, often employing microreactors, provides for superior heat and mass transfer, reduced reaction times, and a safer environment for handling hazardous reagents. nih.govnih.gov For the synthesis of complex azathiapentalenes, flow chemistry offers the potential to:
Improve Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher yields and selectivities, minimizing the formation of byproducts. mdpi.com
Enable Unsafe Reactions: Reactions that are difficult or dangerous to scale up in batch due to high exothermicity or the use of unstable intermediates can often be performed safely in continuous flow reactors. acsgcipr.org This could open up new synthetic pathways to novel azathiapentalene derivatives.
Facilitate Automation and Scalability: Flow chemistry systems are well-suited for automation, allowing for rapid optimization of reaction conditions. Furthermore, scaling up production in a flow system is typically achieved by running the system for a longer duration, avoiding the challenges often associated with scaling up batch reactions. researchgate.net
The application of flow chemistry to the synthesis of bioactive heterocycles is a rapidly growing field, and its extension to the construction of complex fused systems like azathiapentalenes is a logical and promising next step. researchgate.netresearchgate.net
Photocatalytic and Electrocatalytic Methodologies for Fused Heterocycles
In the quest for greener and more sustainable chemical transformations, photocatalysis and electrocatalysis have gained significant attention. These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.
Photocatalysis has proven to be a powerful tool for the formation of a variety of heterocyclic compounds. researchgate.netresearchgate.net By generating highly reactive intermediates such as radical ions, photocatalysis can enable novel cyclization strategies for the construction of complex molecular architectures. researchgate.net For the synthesis of azathiapentalenes, photocatalysis could offer pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of new derivatives with unique properties. The use of visible light as a renewable energy source further enhances the sustainability of this approach. dntb.gov.ua
Electrocatalysis represents another green and powerful tool for the synthesis of nitrogen- and sulfur-containing heterocycles. By avoiding the use of stoichiometric oxidants or reductants, electrosynthesis can significantly reduce waste generation. The synthesis of bicyclic N-heterocycles through electrochemical methods is an area of active research, and these principles can be extended to the more complex azathiapentalene systems. dntb.gov.ua
Enhanced Characterization Techniques for In Situ and Operando Studies of Reactive Intermediates
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The study of reactive intermediates, which are often transient and present in low concentrations, presents a significant challenge. nih.govresearchgate.net Future research in azathiapentalene chemistry will greatly benefit from the application of advanced in situ and operando spectroscopic techniques.
In situ spectroscopy allows for the monitoring of a chemical reaction in real-time without disturbing the reacting system. researchgate.net Techniques such as in situ NMR, IR, and Raman spectroscopy can provide valuable information about the structures of intermediates and the kinetics of their formation and consumption. osti.gov
Operando spectroscopy goes a step further by combining in situ spectroscopic measurements with simultaneous monitoring of the catalytic activity and selectivity. researchgate.net This powerful approach provides a direct correlation between the structure of the catalyst or reactive species and the outcome of the reaction.
The application of these advanced characterization techniques to the synthesis of azathiapentalenes will provide unprecedented insights into the reaction mechanisms, enabling the rational optimization of existing synthetic routes and the design of new, more efficient ones. osti.gov
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. cam.ac.ukinfontd.org In the context of azathiapentalene chemistry, these computational tools can be employed to:
Accelerate the Design of Novel Compounds: De novo drug design algorithms, powered by deep learning, can generate novel molecular structures with desired properties. nih.govyoutube.com This approach can be used to explore the vast chemical space of possible azathiapentalene derivatives and identify promising candidates for synthesis and testing.
Predict Molecular Properties: ML models can be trained to predict a wide range of molecular properties, such as biological activity, toxicity, and material characteristics. researchgate.netmdpi.com This can help to prioritize synthetic targets and reduce the number of costly and time-consuming experiments.
Optimize Reaction Conditions: AI algorithms can be used to analyze large datasets of reaction outcomes to identify the optimal conditions for a given transformation. This can significantly speed up the process of reaction development and optimization.
The use of explainable AI can further enhance our understanding of the structure-property relationships in this class of compounds, guiding the design of new molecules with tailored functionalities. mdpi.com
Broadening the Scope of Materials Applications Beyond Current Exploration
While the biological activity of some heterocyclic compounds is well-documented, the potential applications of azathiapentalenes in materials science remain largely unexplored. The unique electronic and photophysical properties that are likely to arise from the fused aromatic system of 5-Thia-1,2a-diazacyclopenta[cd]pentalene suggest a range of potential applications:
Organic Electronics: The extended π-conjugated system in azathiapentalenes could make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The nitrogen and sulfur atoms in the heterocyclic core could act as binding sites for specific analytes, making these compounds promising candidates for the development of chemical sensors.
Nonlinear Optics: The unique electronic structure of these compounds may also lead to interesting nonlinear optical properties, with potential applications in optical data storage and processing.
Future research will focus on the synthesis of a diverse library of azathiapentalene derivatives and the systematic investigation of their material properties to unlock their full potential in these and other emerging technologies.
Addressing Challenges in Scalability and Atom Economy for Advanced Derivatives Synthesis
For any new class of compounds to have a real-world impact, their synthesis must be scalable and economically viable. The synthesis of complex molecules often faces significant challenges in this regard. acsgcipr.org
Scalability is a major hurdle in the transition from laboratory-scale synthesis to industrial production. Reactions that work well on a small scale may not be easily translated to a larger scale due to issues with heat transfer, mixing, and safety. The adoption of continuous flow chemistry, as discussed earlier, is a key strategy for addressing these scalability challenges. acsgcipr.org
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many of the atoms in the reactants are incorporated into the final product. monash.edu Traditional multi-step syntheses often have poor atom economy due to the use of protecting groups and stoichiometric reagents. jocpr.com Future synthetic strategies for azathiapentalenes will need to prioritize atom economy by:
Utilizing catalytic methods: The use of catalysts, rather than stoichiometric reagents, can dramatically improve atom economy. jocpr.com
By addressing these challenges in scalability and atom economy, researchers can ensure that the novel azathiapentalene derivatives they discover can be produced in a sustainable and cost-effective manner, paving the way for their use in a wide range of applications. skpharmteco.com
Q & A
Q. What strategies reconcile conflicting biological activity data (e.g., antimicrobial vs. inert behavior)?
- Methodological Answer: Replicate assays under CLSI guidelines with defined microbial strains and growth media. Check for photolytic degradation (via LC-MS stability studies) and quantify reactive oxygen species (ROS) generation. Structure-activity relationship (SAR) models differentiate steric vs. electronic contributions .
Methodological Resources
- Experimental Design : Leverage CRDC subclass RDF2050112 for reactor design frameworks and RDF2050108 for process simulation .
- Computational Tools : Gaussian or ORCA for DFT; COMSOL Multiphysics for reactor modeling .
- Data Integrity : Use encrypted ELN (Electronic Lab Notebook) systems for traceability, aligning with ISO/IEC 17025 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
